5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, also referred to as 5M-1M-3T-1H-PZ-4CN, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound with a pyrazole ring and a carbonitrile group, and it is a structural analog of the commonly used drug, omeprazole. 5M-1M-3T-1H-PZ-4CN has been investigated for its potential to act as a therapeutic agent in the treatment of several diseases. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves the reaction of 5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride followed by reaction with sodium azide and then with copper(I) cyanide to yield the desired product.
Starting Materials
5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, Thionyl chloride, Sodium azide, Copper(I) cyanide
Reaction
Step 1: 5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to yield 5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-chloride., Step 2: 5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-chloride is then reacted with sodium azide in the presence of a solvent such as DMF to yield 5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-azide., Step 3: 5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-azide is then reacted with copper(I) cyanide in the presence of a solvent such as DMF to yield 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
Scientific Research Applications
5M-1M-3T-1H-PZ-4CN has been studied for its potential applications in scientific research. It has been investigated as a potential therapeutic agent in the treatment of several diseases, such as cancer, diabetes, and neurodegenerative diseases. It has also been studied for its ability to modulate the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. Additionally, 5M-1M-3T-1H-PZ-4CN has been investigated for its potential to act as a ligand for certain receptors, such as the serotonin 5-HT2A receptor.
Mechanism Of Action
The mechanism of action of 5M-1M-3T-1H-PZ-4CN is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as phosphodiesterases and cyclooxygenases. It is also believed to act as a ligand for certain receptors, such as the serotonin 5-HT2A receptor. Additionally, 5M-1M-3T-1H-PZ-4CN is believed to have an effect on the activity of certain transcription factors, such as nuclear factor kappa B (NF-kB).
Biochemical And Physiological Effects
The biochemical and physiological effects of 5M-1M-3T-1H-PZ-4CN have been studied in several animal models. In animal models of cancer, 5M-1M-3T-1H-PZ-4CN has been shown to inhibit the growth of certain types of cancer cells. In animal models of diabetes, 5M-1M-3T-1H-PZ-4CN has been shown to reduce blood glucose levels. In animal models of neurodegenerative diseases, 5M-1M-3T-1H-PZ-4CN has been shown to reduce the progression of the disease. Additionally, 5M-1M-3T-1H-PZ-4CN has been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
The advantages of using 5M-1M-3T-1H-PZ-4CN in laboratory experiments include its relatively low cost and its availability in a wide range of concentrations. Additionally, 5M-1M-3T-1H-PZ-4CN is relatively stable, making it suitable for long-term experiments. The main limitation of 5M-1M-3T-1H-PZ-4CN is its lack of specificity. It has been shown to have effects on a wide range of enzymes and receptors, which can make it difficult to interpret results from experiments.
Future Directions
The potential applications of 5M-1M-3T-1H-PZ-4CN are numerous, and there is still much to be explored. Future research could focus on the development of more specific inhibitors of certain enzymes and receptors, as well as the development of more effective therapeutic agents for the treatment of diseases. Additionally, future research could focus on the development of more effective and specific ligands for certain receptors, such as the serotonin 5-HT2A receptor. Finally, further research could focus on the development of more effective and specific transcription factors, such as nuclear factor kappa B (NF-kB).
properties
IUPAC Name |
5-methoxy-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c1-13-6(14-2)4(3-11)5(12-13)7(8,9)10/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVEXCRWSHQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
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